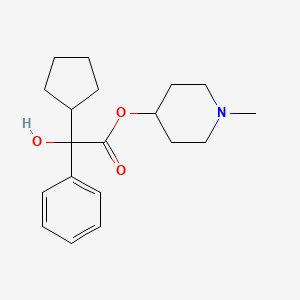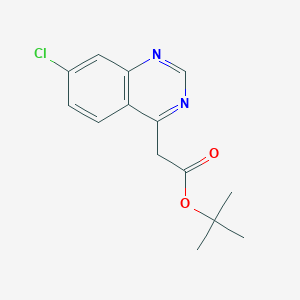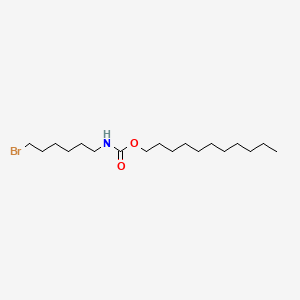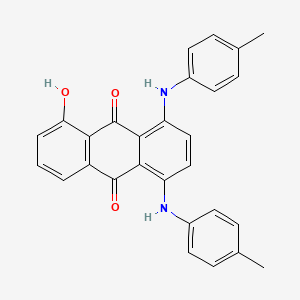
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes three pyridine rings with methyl groups attached at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 2,6-lutidine with 2-acetylpyridine under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, biocatalytic processes using recombinant microbial whole cells have been explored for the synthesis of related pyridine derivatives. These methods offer advantages in terms of sustainability and yield .
化学反应分析
Types of Reactions
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in tetrahydrofuran.
Substitution: Nucleophiles like thiourea in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine alcohols .
科学研究应用
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes
作用机制
The mechanism of action of 4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially affecting cellular functions and pathways .
相似化合物的比较
Similar Compounds
2,6-bis(5-methylpyridin-2-yl)pyridine: Lacks the additional methyl group at the 4-position.
2,6-bis(2-pyridyl)pyridine: Does not have methyl groups on the pyridine rings.
2,6-bis(4-methylpyridin-2-yl)pyridine: Methyl groups are positioned differently.
Uniqueness
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine is unique due to the specific arrangement of its methyl groups and pyridine rings.
属性
分子式 |
C18H17N3 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC 名称 |
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C18H17N3/c1-12-4-6-15(19-10-12)17-8-14(3)9-18(21-17)16-7-5-13(2)11-20-16/h4-11H,1-3H3 |
InChI 键 |
PTLPGQMKGVVVRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


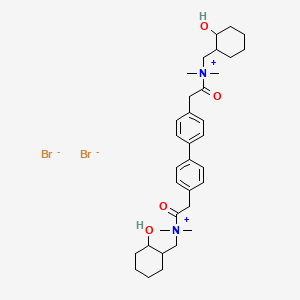
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)
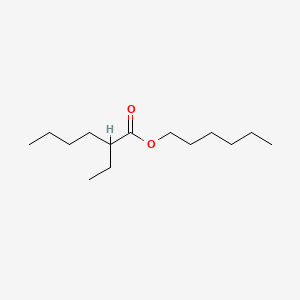

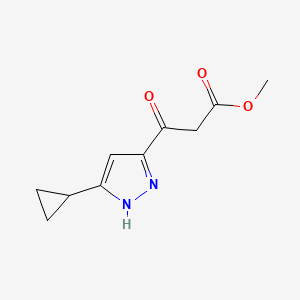
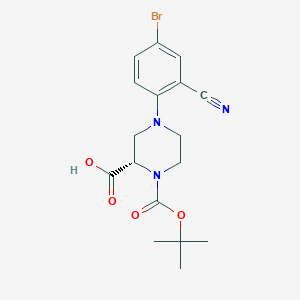
![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
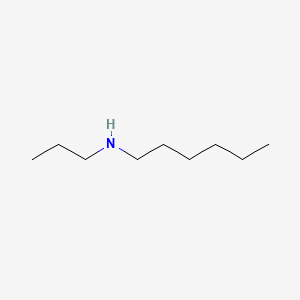
![triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide](/img/structure/B13729508.png)

